2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a 1,2,3-triazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring. The cyclopropylmethyl group can be introduced through various alkylation reactions, while the carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazoles, esters, amides, and reduced triazole derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups.
Triazole derivatives: Compounds with the 1,2,3-triazole ring but different substituents.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures.
Uniqueness
2-(Cyclopropylmethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the cyclopropylmethyl group, the 1,2,3-triazole ring, and the carboxylic acid group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
QHYCOSRWJWMNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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